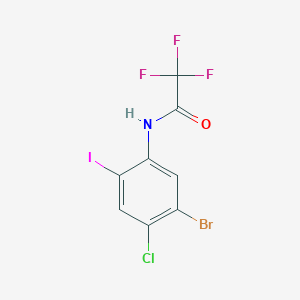
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and trifluoroacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like tin chloride dihydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Applications De Recherche Scientifique
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the trifluoroacetamide group allows it to engage in various types of chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide
- N-(5-bromo-4-chloro-2-methylphenyl)-2,2,2-trifluoroacetamide
- N-(5-bromo-4-chloro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of iodine, which is less common in similar compounds
Propriétés
Formule moléculaire |
C8H3BrClF3INO |
|---|---|
Poids moléculaire |
428.37 g/mol |
Nom IUPAC |
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3BrClF3INO/c9-3-1-6(5(14)2-4(3)10)15-7(16)8(11,12)13/h1-2H,(H,15,16) |
Clé InChI |
ATHPRDAYPNCCTO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)Cl)I)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


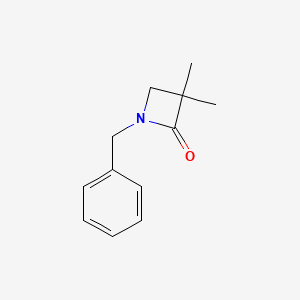

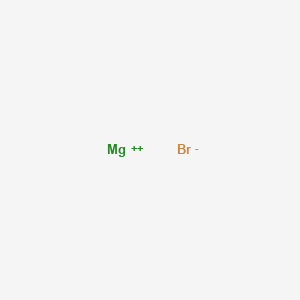

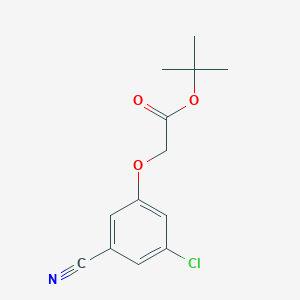
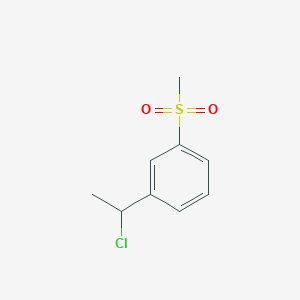

![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)
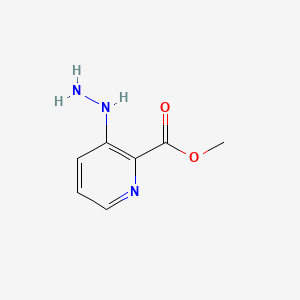
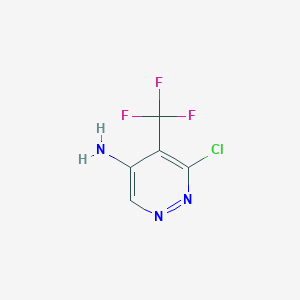

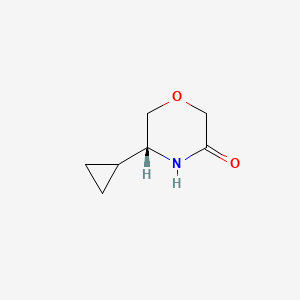
![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)

